molecular formula C5H4F3IN2 B3089496 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole CAS No. 1194377-09-7

4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole

Cat. No.: B3089496
CAS No.: 1194377-09-7
M. Wt: 276.00
InChI Key: ZQDJDRAUUFYKJA-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole is a heterocyclic compound characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-iodo-3-trifluoromethyl-1H-pyrazole with methyl iodide in the presence of a base . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound is used in the development of advanced materials with unique electronic properties.

    Agricultural Chemistry: It is explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for designing molecules with specific biological activities and material properties .

Properties

IUPAC Name

4-iodo-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3IN2/c1-11-2-3(9)4(10-11)5(6,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDJDRAUUFYKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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